molecular formula C24H19ClN4O2S2 B2594597 3-((5-((2-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-31-0

3-((5-((2-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2594597
CAS No.: 847403-31-0
M. Wt: 495.01
InChI Key: OPQWGSHKSWSBPN-UHFFFAOYSA-N
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Description

The compound 3-((5-((2-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a hybrid heterocyclic molecule combining a 1,2,4-triazole core with a benzo[d]thiazol-2(3H)-one moiety. Key structural features include:

  • 1,2,4-Triazole Ring: Substituted at position 5 with a 2-chlorobenzylthio group and at position 4 with a 4-methoxyphenyl group.
  • Benzothiazolone Moiety: Linked to the triazole via a methylene bridge at position 3 of the triazole.
  • Substituent Effects: The 2-chlorobenzylthio group may enhance lipophilicity and binding affinity, while the 4-methoxyphenyl group could influence electronic properties and metabolic stability.

This structural architecture is reminiscent of pharmacologically active triazole and benzothiazolone derivatives, which are often explored for antiviral, antimicrobial, and anticancer activities.

Properties

IUPAC Name

3-[[5-[(2-chlorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O2S2/c1-31-18-12-10-17(11-13-18)29-22(14-28-20-8-4-5-9-21(20)33-24(28)30)26-27-23(29)32-15-16-6-2-3-7-19(16)25/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQWGSHKSWSBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3Cl)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((5-((2-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the chlorobenzyl group: This step might involve nucleophilic substitution reactions where a chlorobenzyl halide reacts with a thiol group.

    Attachment of the benzothiazole moiety: This could be done through condensation reactions involving 2-aminothiophenol and appropriate carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology and Medicine

    Antimicrobial Agents: Potential use as an antimicrobial or antifungal agent.

    Anticancer Research: Investigation into its efficacy as an anticancer compound.

Industry

    Pharmaceuticals: Development of new drugs or therapeutic agents.

    Agriculture: Potential use in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound is used as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or interfere with protein synthesis. In anticancer research, it might induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name/ID Core Structure Key Substituents Pharmacological Insights References
Target Compound 1,2,4-Triazole + Benzothiazolone 2-Chlorobenzylthio, 4-Methoxyphenyl Potential antiviral/antimicrobial* -
4-(4-Chlorophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole (476484-40-9) 1,2,4-Triazole 2,6-Dichlorobenzylsulfanyl, 4-Methoxyphenyl Enhanced halogenated substituents likely improve metabolic resistance
3-Ethyl-6-((4-methoxyphenyl)(o-tolyl)methyl)benzo[d]thiazol-2(3H)-one (3hf) Benzothiazolone (4-Methoxyphenyl)(o-tolyl)methyl, Ethyl Substituents may optimize solubility and bioavailability
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) Thiazole + Triazole Fluorophenyl, Chlorophenyl Isostructural analogs show planar molecular conformations, influencing crystallinity
5-(((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole-3-thione 1,2,4-Triazole + Thiadiazole Thiadiazole-thio, Phenyl Thiadiazole incorporation may enhance metal chelation and bioactivity

*Inferred from structural analogs in.

Structural Divergences and Implications

  • Heterocyclic Core :

    • The target compound’s benzothiazolone-tethered triazole is distinct from thiazole-triazole hybrids (e.g., Compound 4 in ), which exhibit planar conformations critical for crystallinity.
    • Benzothiazolone derivatives (e.g., 3hf in ) lack the triazole-thioether linkage but share substituents like 4-methoxyphenyl, suggesting comparable electronic profiles.
  • Substituent Effects :

    • Halogenated Groups : The 2-chlorobenzylthio group in the target compound contrasts with 2,6-dichlorobenzylsulfanyl in 476484-40-9. Increased halogenation may improve target binding but raise toxicity risks.
    • Methoxy Groups : The 4-methoxyphenyl substituent is conserved across multiple analogs (e.g., 3hf, 476484-40-9), likely stabilizing π-π interactions in biological targets.

Physicochemical Properties

  • Crystallinity : Triazole-thiazole hybrids () crystallize in triclinic systems with planar conformations, whereas benzothiazolone derivatives () exhibit π-π stacking (3.55 Å separation), influencing solubility.
  • Solubility : The target compound’s methylene bridge and benzothiazolone may reduce hydrophobicity compared to purely triazole-based analogs.

Pharmacological Activity

  • Antiviral Potential: Triazole-Schiff base analogs () show inhibition of cucumber mosaic virus at 500 mg/L, suggesting the target compound may share similar activity.
  • Antimicrobial Activity : Thiadiazole-triazole hybrids () demonstrate enhanced bioactivity due to sulfur-rich scaffolds, a feature relevant to the target compound’s thioether group.

Biological Activity

The compound 3-((5-((2-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one represents a novel class of hybrid molecules that combine the pharmacological properties of triazole and thiazole moieties. These compounds have garnered attention due to their potential applications in treating various diseases, including cancer and infectious diseases.

Structure and Properties

The molecular formula of the compound is C21H18ClN5O3SC_{21}H_{18}ClN_5O_3S, with a molecular weight of approximately 455.92 g/mol. The structure features a triazole ring connected to a benzo[d]thiazole moiety, which is known for its biological activity.

Biological Activity Overview

Research indicates that compounds containing triazole and thiazole rings exhibit a range of biological activities, including:

  • Antifungal Activity : Triazoles are well-documented antifungal agents. They function by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
  • Antibacterial Activity : The presence of the thiazole ring enhances antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that similar compounds exhibit significant activity against resistant strains like MRSA .
  • Anticancer Properties : The hybrid nature of these compounds suggests potential anticancer activity. The thiazole moiety has been linked to cytotoxic effects in various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The triazole ring can act as an inhibitor of enzymes involved in nucleic acid synthesis, which is crucial for the proliferation of pathogens and cancer cells.
  • Cell Membrane Disruption : By interfering with membrane integrity through ergosterol synthesis inhibition, these compounds can lead to cell death in fungi.
  • Apoptosis Induction : Some studies suggest that thiazole derivatives can induce apoptosis in cancer cells by activating intrinsic pathways .

Antifungal Efficacy

A study evaluated various triazole-thiazole hybrids against fungal strains, revealing that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) lower than standard antifungal agents like fluconazole .

Antibacterial Activity

In vitro tests demonstrated that compounds similar to the one showed potent antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. For instance, MIC values were reported as low as 0.046 µM for some derivatives .

Anticancer Activity

Research has highlighted the anticancer potential of thiazole-containing compounds. For example, a derivative with a similar structure exhibited IC50 values less than those of established chemotherapeutics like doxorubicin against multiple cancer cell lines .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMIC/IC50 ValueReference
Compound AAntifungal0.046 µM
Compound BAntibacterial0.125 µg/mL
Compound CAnticancerIC50 < 1 µg/mL

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-((5-((2-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including thioether bond formation and triazole ring cyclization. Key steps include:

  • Thiol-alkylation : Reacting 2-chlorobenzyl thiol with a pre-functionalized triazole intermediate under alkaline conditions (pH 8–10) at 60–80°C .
  • Microwave-assisted synthesis : Reduces reaction time by 30–50% compared to conventional heating, enhancing regioselectivity .
  • Catalysts : Use of K₂CO₃ or triethylamine to accelerate nucleophilic substitutions .
    • Optimization : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

  • Methodological Answer : Employ a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., 4-methoxyphenyl protons at δ 3.8–4.0 ppm; benzothiazole C=O at ~170 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ expected at m/z ~550–560) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or tautomerism .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Prioritize:

  • Enzyme inhibition assays : Test against cytochrome P450 isoforms or kinases (e.g., EGFR) using fluorometric/colorimetric substrates .
  • Antifungal activity : Follow CLSI guidelines for MIC determination against Candida spp. .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with modified benzyl (e.g., 3-chloro vs. 4-chloro) or methoxyphenyl groups to assess steric/electronic effects .
  • Molecular docking : Use AutoDock Vina to predict binding affinities to targets like tubulin or topoisomerase II .
  • QSAR modeling : Correlate logP, polar surface area, and H-bond donors with bioactivity data .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) and plasma protein binding .
  • Formulation adjustments : Use liposomal encapsulation or PEGylation to enhance bioavailability .
  • Dose-response studies : Conduct in vivo xenograft models with staggered dosing to identify therapeutic windows .

Q. How can researchers elucidate the compound’s mechanism of action at the molecular level?

  • Methodological Answer :

  • Pull-down assays : Immobilize the compound on sepharose beads to isolate binding proteins from cell lysates .
  • CRISPR-Cas9 screens : Identify gene knockouts that confer resistance to the compound .
  • Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-target complexes (e.g., enzyme active sites) .

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

  • Methodological Answer :

  • Solvent selection : Replace DMF with eco-friendly solvents (e.g., cyclopentyl methyl ether) to simplify purification .
  • Continuous flow reactors : Enhance reproducibility for thioether formation steps .
  • Process analytical technology (PAT) : Implement real-time FTIR monitoring to detect side products .

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